4-iodo-1H-pyrrole-2-carbaldehyde

Descripción general

Descripción

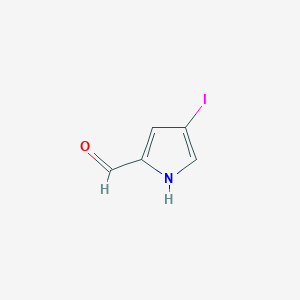

4-Iodo-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C5H4INO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an iodine atom at the 4-position and an aldehyde group at the 2-position of the pyrrole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde typically involves the iodination of 1H-pyrrole-2-carbaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrrole ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Análisis De Reacciones Químicas

Types of Reactions

4-Iodo-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or acidic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF).

Major Products

Oxidation: 4-iodo-1H-pyrrole-2-carboxylic acid.

Reduction: 4-iodo-1H-pyrrole-2-methanol.

Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antifungal Agents

Research has indicated that derivatives of 4-iodo-1H-pyrrole-2-carbaldehyde exhibit antifungal properties. A study by Sibutrie et al. (2015) highlighted the efficacy of these derivatives against various fungal strains, suggesting their potential use in treating fungal infections .

HIV-1 Integrase Inhibitors

Another notable application is in the development of dual inhibitors for HIV-1 integrase. The compound's derivatives have been shown to effectively inhibit the activity of this enzyme, which is crucial for the replication of the HIV virus . This opens avenues for designing new antiretroviral therapies.

Site-Specific Labeling on RNA

this compound has also been utilized for site-specific labeling on RNA molecules. This application is vital in molecular biology research, allowing scientists to study RNA functions and interactions more effectively .

Case Study 1: Antifungal Activity

A study conducted by researchers at Merck demonstrated that pyrrolyl diketo acid derivatives, including those derived from this compound, showed promising antifungal activity with specific IC50 values indicating their potency against fungal pathogens . This research supports the compound's role as a potential antifungal agent.

Case Study 2: HIV Research

In another investigation, compounds derived from this compound were tested for their ability to inhibit HIV replication. The results indicated that certain derivatives had low IC50 values, showcasing their effectiveness in blocking HIV replication pathways . This case highlights the compound's importance in developing new therapeutic agents against viral infections.

Mecanismo De Acción

The mechanism of action of 4-iodo-1H-pyrrole-2-carbaldehyde largely depends on its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity towards its targets .

Comparación Con Compuestos Similares

Similar Compounds

1H-Pyrrole-2-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

4-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

4-Chloro-1H-pyrrole-2-carbaldehyde: Contains a chlorine atom, which affects its chemical properties and applications

Uniqueness

4-Iodo-1H-pyrrole-2-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions and its potential for forming halogen bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Actividad Biológica

4-Iodo-1H-pyrrole-2-carbaldehyde is a halogenated pyrrole derivative characterized by an iodine atom at the 4-position and an aldehyde functional group at the 2-position. Its molecular formula is CHINO. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

The presence of the iodine atom enhances the electrophilicity of this compound, making it a valuable intermediate in nucleophilic substitution reactions. This property is critical for its role in synthesizing more complex heterocyclic compounds, which are often biologically active .

Biological Activity

Research into the biological activity of this compound indicates potential applications in various fields:

- Antimicrobial Activity : Similar pyrrole derivatives have shown antimicrobial properties, suggesting that this compound may exhibit similar effects. The structural characteristics that allow for interaction with microbial enzymes could be explored further to assess its efficacy against various pathogens .

- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer activities. The aldehyde group can participate in reactions that lead to the formation of reactive intermediates capable of inducing apoptosis in cancer cells .

- Enzyme Inhibition : The compound's ability to interact with biological macromolecules positions it as a candidate for enzyme inhibition studies. For instance, pyrrole derivatives have been evaluated for their inhibitory effects on HIV reverse transcriptase, showing promising results .

Synthesis and Applications

The synthesis of this compound typically involves methods such as the Vilsmeier-Haack reaction, which allows for the introduction of the formyl group onto the pyrrole ring. This compound serves as a building block for various synthetic pathways, including:

- Suzuki-Miyaura Coupling Reactions : It can be used to create more complex structures through cross-coupling reactions, which are essential in drug development and materials science .

Case Studies and Research Findings

Several studies have highlighted the biological potential of pyrrole derivatives:

- Inhibition Studies : A study on structurally related compounds demonstrated that certain pyrrolyl diketo acid derivatives exhibited selective inhibition against HIV replication, with IC values indicating strong activity . This suggests that this compound could be tested similarly to evaluate its inhibitory effects on viral enzymes.

- Antimicrobial Screening : Compounds similar to this compound have been screened for antimicrobial activity against various bacterial strains, showing significant inhibition zones that warrant further exploration of this compound's potential .

- Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications at specific positions on the pyrrole ring can drastically alter biological activity. Understanding these relationships can guide future synthesis and optimization of this compound derivatives for enhanced efficacy .

Comparative Analysis

To better understand the uniqueness of this compound compared to other similar compounds, a comparative table is presented below:

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| This compound | Iodine at position 4; aldehyde at position 2 | Antimicrobial, anticancer, enzyme inhibition |

| 4-Bromo-1H-pyrrole-2-carbaldehyde | Bromine substitution | Moderate biological activity |

| 4-Chloro-1H-pyrrole-2-carbaldehyde | Chlorine substitution | Lower reactivity compared to iodine |

| 5-Iodo-1H-pyrrole-2-carbaldehyde | Iodine at position 5 | Potentially different activity due to position |

Propiedades

IUPAC Name |

4-iodo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYJSULNKPFTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1I)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405419 | |

| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33515-62-7 | |

| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the halogenation of 4-iodo-1H-pyrrole-2-carbaldehyde?

A1: The presence of iodine in this compound is significant because it allows this compound to be used as a building block in Suzuki-Miyaura coupling reactions []. This type of reaction is a powerful tool for forming carbon-carbon bonds, which is essential for creating complex organic molecules. The iodine atom acts as a handle that allows other molecules to be attached to the pyrrole ring through this palladium-catalyzed cross-coupling reaction. This makes this compound a valuable intermediate in the synthesis of more elaborate, potentially bioactive compounds.

Q2: What is known about the crystal structure of this compound?

A2: The crystal structure of this compound reveals key information about its molecular arrangement []. The molecule itself is planar, meaning all the atoms lie in the same plane. Furthermore, the molecules interact with each other through N-H...O hydrogen bonding, forming centrosymmetric dimers in the crystal lattice. This information can be useful in understanding the compound's physical properties and reactivity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.